6-(4-Azidobutanamido)hexanoic acid

PROTAC p38α Degradation NR-11c

6-(4-Azidobutanamido)hexanoic acid is a bifunctional heteroalkyl linker containing a terminal carboxylic acid and a terminal azide moiety. It is a foundational building block for synthesizing proteolysis-targeting chimeras (PROTACs) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry.

Molecular Formula C10H18N4O3
Molecular Weight 242.28 g/mol
Cat. No. B15543123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Azidobutanamido)hexanoic acid
Molecular FormulaC10H18N4O3
Molecular Weight242.28 g/mol
Structural Identifiers
InChIInChI=1S/C10H18N4O3/c11-14-13-8-4-5-9(15)12-7-3-1-2-6-10(16)17/h1-8H2,(H,12,15)(H,16,17)
InChIKeyASPCXPCZJKNDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

6-(4-Azidobutanamido)hexanoic acid for PROTAC Synthesis and Bioconjugation Procurement


6-(4-Azidobutanamido)hexanoic acid is a bifunctional heteroalkyl linker containing a terminal carboxylic acid and a terminal azide moiety . It is a foundational building block for synthesizing proteolysis-targeting chimeras (PROTACs) using copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry [1]. Its primary validated application is as a critical linker component in the synthesis of NR-11c, a selective and potent von Hippel-Lindau (VHL)-based PROTAC degrader targeting p38α [2].

Why 6-(4-Azidobutanamido)hexanoic acid Cannot Be Replaced by Generic Azide Linkers


In PROTAC research, substituting one azide linker for another is not a trivial decision and frequently leads to complete loss of function. The efficiency of a PROTAC degrader is exquisitely sensitive to linker length and composition, as these parameters dictate the geometry of the ternary complex formed between the target protein, the E3 ligase, and the PROTAC molecule [1]. 6-(4-Azidobutanamido)hexanoic acid provides a specific, empirically validated structural solution (a ~10-atom spacer with a central amide bond) that has been proven to yield a potent and selective degrader (NR-11c, p38α DC50 = 11.55 nM) [2]. Replacing this with a similar linker, such as 6-azidohexanoic acid or an N3-PEGn-acid, even with an identical functional group, will alter the linker's length, flexibility, and overall geometry, thereby changing or abolishing the degradation activity that was achieved with the specific NR-11c scaffold.

Quantitative Performance Evidence for 6-(4-Azidobutanamido)hexanoic acid in PROTAC Assembly


Proven Degrader Potency: DC50 of 11.55 nM in NR-11c for p38α Knockdown

The utility of 6-(4-Azidobutanamido)hexanoic acid is validated by its performance as a component of NR-11c. When this specific linker is used to conjugate a p38α inhibitor to a VHL ligand, the resulting PROTAC (NR-11c) demonstrates a DC50 of 11.55 nM for p38α degradation in MDA-MB-231 cells after 24 hours of treatment [1]. This metric serves as a benchmark for the linker's functional compatibility.

PROTAC p38α Degradation NR-11c

Selectivity Profile: p38α-Selective Degradation Confers Target-Specific Utility

The PROTAC NR-11c, built with 6-(4-Azidobutanamido)hexanoic acid, induces degradation of p38α but not the closely related isoform p38β or other related kinases [1]. This selectivity is a direct consequence of the linker's contribution to the overall PROTAC architecture and the induced protein-protein interaction.

Selectivity p38α PROTAC

Validated in vivo Activity: Tumor p38α Knockdown in Murine Breast Cancer Model

The biological relevance of the linker is further validated in an animal model. A single intratumoral or peritumoral injection of NR-11c at 15 mg/kg in a mouse breast cancer model resulted in the downregulation of p38α levels within the tumor [1]. This demonstrates that the PROTAC assembled with this linker is stable and functional in a complex physiological environment.

in vivo PROTAC Tumor

Physicochemical Stability: Documented Storage and Handling Parameters

Vendor specifications indicate that 6-(4-Azidobutanamido)hexanoic acid is stable as a powder for 3 years at -20°C and for 2 years at 4°C . This provides a clear and verifiable advantage in procurement and long-term project planning compared to other azide-functionalized linkers that may have undocumented or shorter shelf lives.

Stability Storage Logistics

Optimal Procurement Scenarios for 6-(4-Azidobutanamido)hexanoic acid


Synthesis of p38α-Targeting VHL-Based PROTACs (e.g., NR-11c)

This is the primary and validated application. Researchers aiming to replicate the synthesis of NR-11c or develop closely related p38α PROTACs should procure this specific linker to ensure the intended biological activity, which is highly sensitive to linker geometry. Using an alternative azide linker of a different length will result in a different compound with unknown and likely inferior degradation properties [1].

Building a PROTAC Library for Structure-Activity Relationship (SAR) Studies

When exploring the impact of linker composition on PROTAC efficacy, 6-(4-Azidobutanamido)hexanoic acid serves as a critical, data-rich benchmark. Its use in NR-11c provides a known performance baseline (DC50 = 11.55 nM, p38α selectivity) against which new linker designs can be quantitatively compared, enabling rational SAR development [1].

In vivo PROTAC Studies Requiring Validated Pharmacodynamic Activity

For projects that have advanced beyond in vitro screening and require a linker with demonstrated in vivo functional stability, this compound offers a de-risked option. The successful in vivo degradation of p38α in a tumor model by NR-11c confirms that this linker does not introduce unforeseen liabilities that would prevent PROTAC activity in a living organism [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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